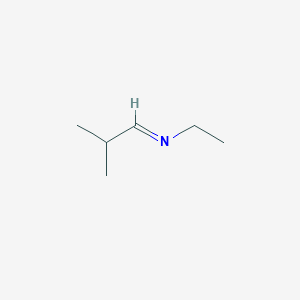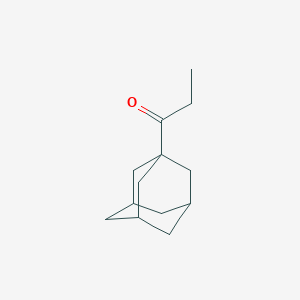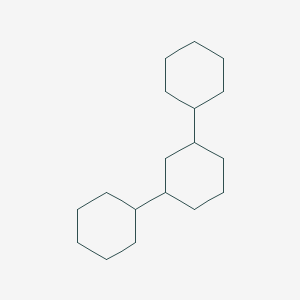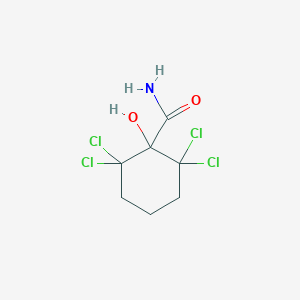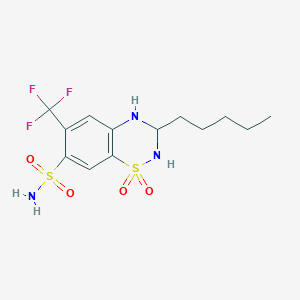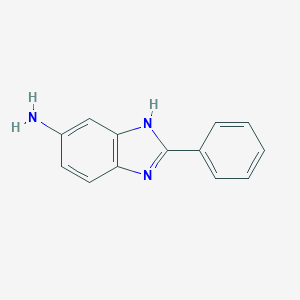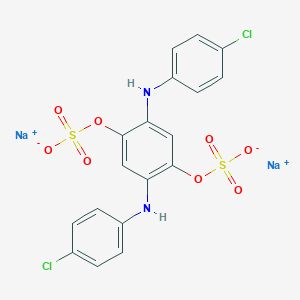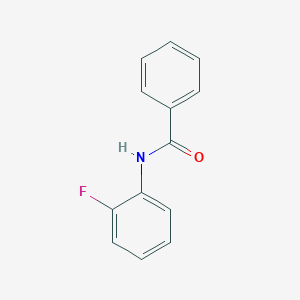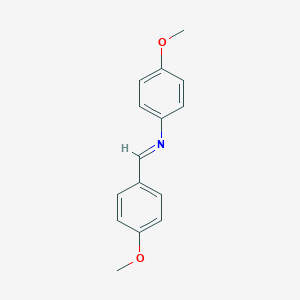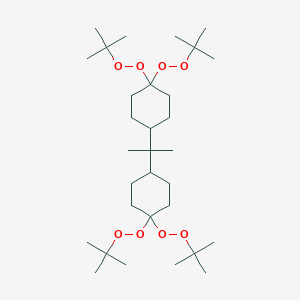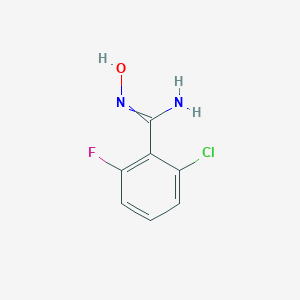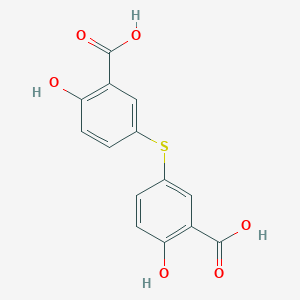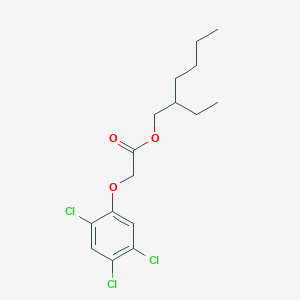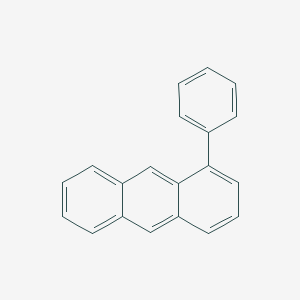
1-Phenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylanthracene is an organic compound with the chemical formula C20H14. It is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research as a fluorescent probe for various applications. This compound has attracted significant attention due to its unique structural and optical properties, making it a valuable tool for studying numerous biological and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Phenylanthracene is based on its unique fluorescent properties. When excited by light, this compound emits a bright blue fluorescence, making it a valuable tool for studying various biological and chemical processes. The fluorescence properties of 1-Phenylanthracene are highly sensitive to changes in its environment, such as pH, temperature, and the presence of other molecules.
Biochemische Und Physiologische Effekte
1-Phenylanthracene has no known biochemical or physiological effects on living organisms. It is primarily used as a research tool for studying various biological and chemical processes and does not have any therapeutic or medicinal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Phenylanthracene in lab experiments is its high sensitivity and selectivity for detecting various molecules and environmental conditions. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective research tool. However, one of the main limitations of using 1-Phenylanthracene is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are numerous future directions for the use of 1-Phenylanthracene in scientific research. One potential application is in the development of new fluorescent probes for biomedical imaging and diagnostics. Another potential direction is in the development of new chemical sensors for environmental monitoring and industrial applications. Additionally, further research is needed to fully understand the fluorescence properties and mechanisms of action of 1-Phenylanthracene, which could lead to the development of new and improved research tools.
Synthesemethoden
The synthesis of 1-Phenylanthracene can be achieved through various methods, including the Friedel-Crafts reaction, cross-coupling reactions, and the Suzuki-Miyaura reaction. The most common method used for the synthesis of 1-Phenylanthracene is the Friedel-Crafts reaction, which involves the reaction of anthracene with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
1-Phenylanthracene has been widely used in scientific research as a fluorescent probe for various applications, including biological imaging, environmental monitoring, and chemical sensing. It is commonly used as a model compound for studying the fluorescence properties of 1-Phenylanthracenes and their interactions with other molecules.
Eigenschaften
CAS-Nummer |
1714-09-6 |
|---|---|
Produktname |
1-Phenylanthracene |
Molekularformel |
C20H14 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
1-phenylanthracene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)19-12-6-11-18-13-16-9-4-5-10-17(16)14-20(18)19/h1-14H |
InChI-Schlüssel |
BRSRUYVJULRMRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=CC4=CC=CC=C4C=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC3=CC4=CC=CC=C4C=C32 |
Synonyme |
1-Phenylanthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




